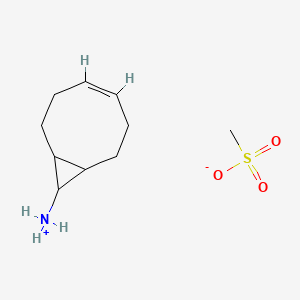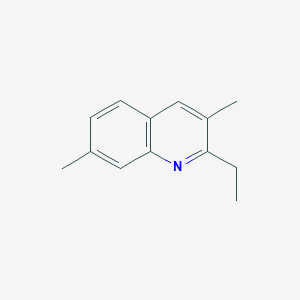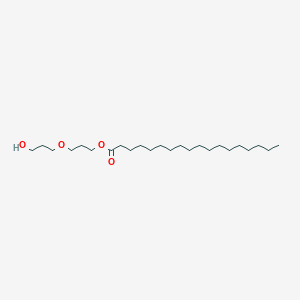
Pyridinium, 1,1'-methylenebis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1,1’-methylenebis-: is a chemical compound that belongs to the class of pyridinium salts. These salts are characterized by the presence of a pyridinium cation, which is the conjugate acid of pyridine. Pyridinium salts are known for their aromatic properties and are widely used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Pyridinium, 1,1’-methylenebis- can be synthesized through the reaction of pyridine with formaldehyde and a suitable acid. The reaction typically involves the formation of a methylene bridge between two pyridinium rings. The process can be carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of pyridinium salts, including Pyridinium, 1,1’-methylenebis-, often involves large-scale reactions using automated systems. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
化学反应分析
Types of Reactions: Pyridinium, 1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the pyridinium cation to its corresponding pyridine derivative.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridinium compounds .
科学研究应用
Chemistry: Pyridinium, 1,1’-methylenebis- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules and is often employed in the development of new synthetic methodologies .
Biology: In biological research, pyridinium salts are used as probes to study enzyme mechanisms and as inhibitors of specific biochemical pathways. They are also utilized in the design of new drugs and therapeutic agents .
Medicine: Its unique chemical properties make it a valuable tool in drug discovery and development .
Industry: In industrial applications, pyridinium salts are used as catalysts, surfactants, and corrosion inhibitors. They play a crucial role in various manufacturing processes, including the production of polymers, coatings, and specialty chemicals .
作用机制
The mechanism of action of Pyridinium, 1,1’-methylenebis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes .
相似化合物的比较
N-Methylpyridinium: A simple pyridinium salt with a single methyl group attached to the nitrogen atom.
Pyridinium Chlorochromate: A pyridinium salt used as an oxidizing agent in organic synthesis.
Pyridinium Ylides: Compounds containing a pyridinium cation and a ylide moiety, used in various synthetic applications
Uniqueness: Pyridinium, 1,1’-methylenebis- is unique due to its methylene bridge connecting two pyridinium rings. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in both research and industrial applications .
属性
CAS 编号 |
86042-69-5 |
|---|---|
分子式 |
C11H12N2+2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C11H12N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2/q+2 |
InChI 键 |
JOICOUCDZBPSHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


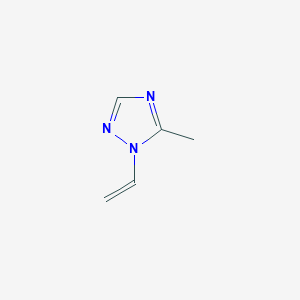
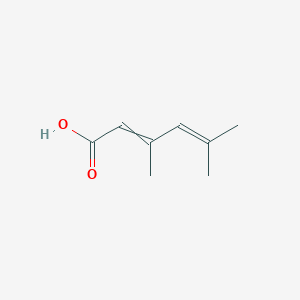

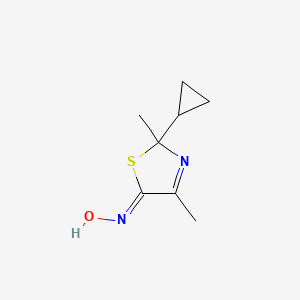
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
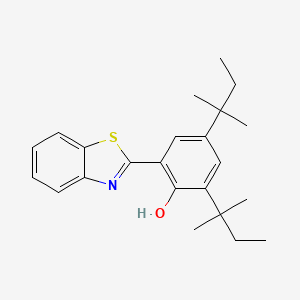
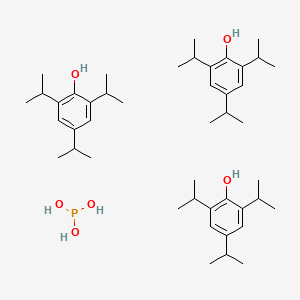
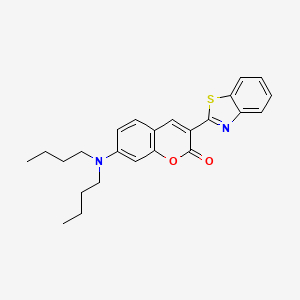
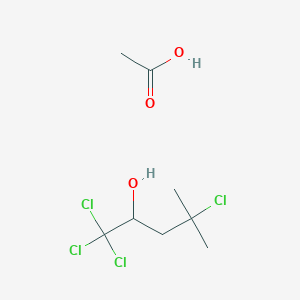
![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
